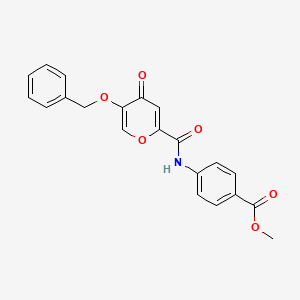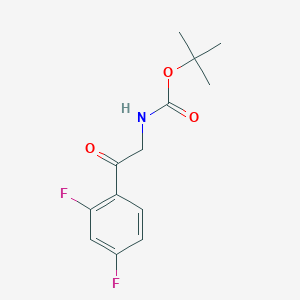
FC1=C(C=CC(=C1)F)C(Cnc(OC(C)(C)C)=O)=O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FC1=C(C=CC(=C1)F)C(Cnc(OC(C)(C)C)=O)=O is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fluoroaromatic compounds and has been extensively studied for its ability to inhibit various biological processes. In
Applications De Recherche Scientifique
Research Applications
Plant Physiology Studies
- Application: Fluid fluorocarbons, similar to the given compound, have been utilized in plant physiology studies, particularly in understanding cryoinjury in plant tissues. These compounds are noted for their chemical unreactivity, non-toxicity, and ability to dissolve gases like oxygen and carbon dioxide, making them useful in physiological studies (Sukumaran, Quamme, & Weiser, 1972).
Chemical Bond Analysis
- Application: One-bond spin-spin coupling constants (SSCC) 1J(CC), which are related to compounds like the one , can describe the nature of C-C bonds. This helps in understanding the pi character of C-C bonds in molecular structures (Cremer, Kraka, Wu, & Lüttke, 2004).
Halogen Bond Investigation
- Application: Research on halogen bonds in complexes, involving compounds structurally related to the one provided, aids in understanding the nature of these bonds, from traditional to ion-pair bonds. This is crucial in the study of molecular interactions and structure (Del Bene, Alkorta, & Elguero, 2010).
Fuzzy C-Means Clustering in Research
- Application: Fuzzy c-means clustering, which could relate to the analysis of such compounds, has been extensively used in various research fields, including computer science and mathematics. It is instrumental in solving diverse problems through clustering and classification approaches (Nayak, Naik, & Behera, 2015).
Fluorescence Correlation Spectroscopy
- Application: Fluorescence correlation spectroscopy (FCS) is a technique that could potentially be applied to study such compounds. FCS helps in understanding the dynamic molecular events, including diffusion and conformational fluctuations, in a variety of biological and chemical contexts (Krichevsky & Bonnet, 2002).
Oxygen Diffusion in Liquid Corium
- Application: Studies on oxygen diffusion in liquid corium, relevant to nuclear reactor accidents, can utilize compounds structurally similar to the given one. This research helps in understanding the oxidation processes in nuclear reactor accidents (Delacroix, Tellier, & Piluso, 2018).
Propriétés
IUPAC Name |
tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6H,7H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXZDQKQKKNEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate | |
CAS RN |
2000011-12-9 |
Source


|
| Record name | tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

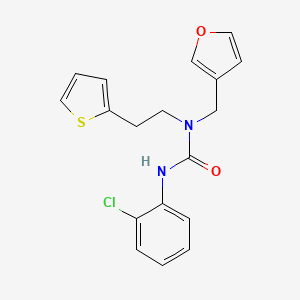
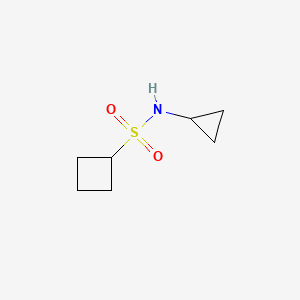
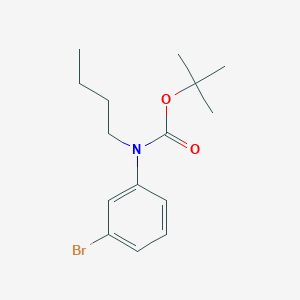
![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)
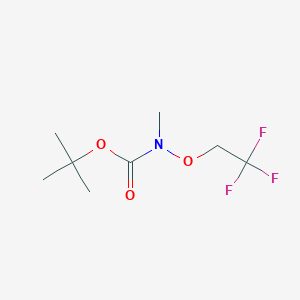

![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
